molecular formula C8H6Br2F2 B12496874 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene

2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene

Cat. No.: B12496874
M. Wt: 299.94 g/mol
InChI Key: QDUVBHRJRAVMMR-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethyl groups

Properties

Molecular Formula

C8H6Br2F2

Molecular Weight

299.94 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-4-(difluoromethyl)benzene

InChI

InChI=1S/C8H6Br2F2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2

InChI Key

QDUVBHRJRAVMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-4-(difluoromethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene may involve continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of automated systems allows for better monitoring and optimization of the reaction parameters, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or alkoxylated derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include the corresponding hydrogenated compounds.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-difluoromethylbenzene
  • 2-Bromo-1,3-difluorobenzene
  • 2-Bromo-1,1-difluoroethylbenzene

Uniqueness

2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These properties make it a valuable compound for various research and industrial applications.

Biological Activity

2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene is a halogenated aromatic compound with a molecular formula of C8H6Br2F2C_8H_6Br_2F_2 and a molecular weight of approximately 299.94 g/mol. This compound features two bromine atoms and a difluoromethyl group attached to a benzene ring, placing it within the category of polyhalo substituted benzenes. Such compounds are known for their diverse chemical reactivity and potential biological activities, particularly in antimicrobial and antifungal domains.

The structure of 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene can be summarized as follows:

PropertyValue
Molecular FormulaC8H6Br2F2C_8H_6Br_2F_2
Molecular Weight299.94 g/mol
AppearanceColorless liquid
ClassificationPolyhalo substituted benzene

Potential Biological Activities

  • Antimicrobial Properties : Halogenated aromatic compounds have been documented for their antimicrobial and antifungal activities. The presence of bromine atoms may contribute to these effects, as seen in other halogenated derivatives.
  • Cytotoxicity : Research indicates that halogenated compounds can exhibit varying levels of cytotoxicity against different cell lines. For instance, studies involving structurally similar compounds have demonstrated cytotoxic effects at specific concentrations, suggesting that further investigation into the cytotoxicity of 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene could yield valuable insights.
  • Chemical Reactivity : The unique arrangement of substituents in 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene enhances its versatility as an intermediate in various chemical transformations, which may also be linked to its biological activity.

Similar Compounds

Research into structurally similar halogenated compounds has provided insights into potential biological activities. For example:

Compound NameCAS NumberBiological Activity
1-Bromo-4-chloro-2-fluorobenzene1261859-82-8Antimicrobial activity
4-Bromo-1-chloro-2-(trifluoromethyl)benzeneNot listedAntifungal properties
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzeneNot listedCytotoxic effects observed

These compounds demonstrate that halogenated structures can lead to significant biological interactions, warranting further investigation into 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene.

Interaction Studies

Recent studies have focused on the interaction of halogenated compounds with biological systems, suggesting that understanding these interactions could illuminate the biological activity of 2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene:

  • Nucleophilic Addition Reactions : Research has shown that nucleophilic addition reactions involving halogenated substrates can lead to the formation of biologically relevant products, indicating potential pathways for the biological activity of similar compounds .
  • Cytotoxicity Assessments : Various studies have assessed the cytotoxic impact of halogenated compounds on cell viability, revealing that certain concentrations can inhibit cell growth without inducing cytotoxicity .

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